(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
CAS No.: 2098104-22-2
Cat. No.: VC3148690
Molecular Formula: C12H15N3S
Molecular Weight: 233.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098104-22-2 |
|---|---|
| Molecular Formula | C12H15N3S |
| Molecular Weight | 233.33 g/mol |
| IUPAC Name | [2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine |
| Standard InChI | InChI=1S/C12H15N3S/c13-6-11-5-12(10-3-4-16-8-10)14-15(11)7-9-1-2-9/h3-5,8-9H,1-2,6-7,13H2 |
| Standard InChI Key | COJYETQFBSISQM-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C(=CC(=N2)C3=CSC=C3)CN |
| Canonical SMILES | C1CC1CN2C(=CC(=N2)C3=CSC=C3)CN |
Introduction
The compound "(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine" is a heterocyclic organic molecule that features a pyrazole core substituted with a cyclopropylmethyl group, a thiophene ring, and an amine functionality. Its structural complexity and functional groups suggest potential applications in medicinal chemistry, particularly in drug discovery and development.
Structural Features
The molecular structure of the compound can be broken down into three key components:
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Pyrazole Core: A five-membered aromatic ring containing two nitrogen atoms, which provides the molecule with chemical stability and potential biological activity.
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Thiophene Substitution: The thiophene ring, a sulfur-containing heterocycle, is attached at the third position of the pyrazole. Thiophene is often associated with enhanced pharmacokinetics and bioavailability in drug molecules.
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Cyclopropylmethyl Group: This bulky substituent at the first position of the pyrazole contributes to steric effects that may influence receptor binding and selectivity.
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Amine Functional Group: The methanamine group at the fifth position offers opportunities for hydrogen bonding and ionic interactions, which are critical in biological activity.
Synthesis Pathways
Although specific synthetic routes for this compound are not directly reported in the literature, general strategies for synthesizing similar pyrazole derivatives include:
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Cyclization Reactions: Starting from hydrazines and 1,3-dicarbonyl compounds to form the pyrazole core.
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Functionalization: Introduction of thiophene and cyclopropylmethyl groups through nucleophilic substitution or coupling reactions.
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Amine Introduction: Functionalization of the pyrazole ring with amine groups using reductive amination or other amination techniques.
Potential Applications
The compound's structural features suggest its utility in various fields:
Medicinal Chemistry
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Receptor Modulation: The pyrazole core is known to interact with enzyme active sites and receptors, making it a promising scaffold for drug development.
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Anti-inflammatory Activity: Pyrazole derivatives have been studied for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation pathways .
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Antimicrobial Properties: Thiophene-containing compounds have shown significant activity against bacterial and fungal strains .
Material Science
The presence of heteroatoms (nitrogen and sulfur) makes the compound suitable for applications in electronic materials such as organic semiconductors.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): To determine chemical shifts corresponding to different protons and carbons in the molecule.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups through characteristic vibrational frequencies.
Biological Evaluation
While specific biological studies on this compound are unavailable, related pyrazole-thiophene derivatives have been evaluated for:
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